2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS No.: 946212-78-8
Cat. No.: VC11947831
Molecular Formula: C23H20ClFN2O4S
Molecular Weight: 474.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946212-78-8 |
|---|---|
| Molecular Formula | C23H20ClFN2O4S |
| Molecular Weight | 474.9 g/mol |
| IUPAC Name | 2-chloro-6-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
| Standard InChI | InChI=1S/C23H20ClFN2O4S/c1-31-17-8-10-18(11-9-17)32(29,30)27-13-3-4-15-14-16(7-12-21(15)27)26-23(28)22-19(24)5-2-6-20(22)25/h2,5-12,14H,3-4,13H2,1H3,(H,26,28) |
| Standard InChI Key | SINBNMQWNBMFHE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=C(C=CC=C4Cl)F |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Introduction
2-Chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound belonging to the benzamide class. It features a molecular formula of C23H20ClFN2O4S and a molecular weight of 474.9 g/mol . This compound is characterized by the presence of a chloro, fluoro, methoxy, and sulfonyl group, along with a tetrahydroquinoline moiety. These structural elements contribute to its potential biological activity and applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of 2-chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. Common reagents used in such syntheses include halogens for substitution reactions and various catalysts to facilitate coupling reactions. Characterization techniques such as mass spectrometry and infrared spectroscopy are crucial for confirming the identity and purity of the compound.
Biological Activity and Potential Applications
The compound's biological activity is likely influenced by its complex structure, which may interact with various biological targets such as enzymes or receptors. Preliminary studies suggest potential roles as an inhibitor or modulator in biochemical pathways, although specific mechanisms require empirical validation through biological assays.
Potential Applications
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Medicinal Chemistry: The compound's unique structure suggests potential applications in drug discovery, particularly in developing new therapeutic agents.
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Biological Research: It can serve as a tool compound for studying biological pathways and understanding the effects of structural modifications on biological activity.
Future Research Directions
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Mechanism of Action Studies: Investigate how the compound interacts with biological targets to understand its potential therapeutic effects.
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Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to optimize its biological activity and reduce potential side effects.
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In Vivo and In Vitro Assays: Conduct comprehensive biological assays to validate its efficacy and safety in various disease models.
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